bis[2-(dimethylamino)phenyl]azanide;chloronickel bis[2-(dimethylamino)phenyl]azanide;chloronickel
Brand Name: Vulcanchem
CAS No.:
VCID: VC16174391
InChI: InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1
SMILES:
Molecular Formula: C16H20ClN3Ni-
Molecular Weight: 348.49 g/mol

bis[2-(dimethylamino)phenyl]azanide;chloronickel

CAS No.:

Cat. No.: VC16174391

Molecular Formula: C16H20ClN3Ni-

Molecular Weight: 348.49 g/mol

* For research use only. Not for human or veterinary use.

bis[2-(dimethylamino)phenyl]azanide;chloronickel -

Specification

Molecular Formula C16H20ClN3Ni-
Molecular Weight 348.49 g/mol
IUPAC Name bis[2-(dimethylamino)phenyl]azanide;chloronickel
Standard InChI InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1
Standard InChI Key DWNFDTBXTFLQAY-UHFFFAOYSA-M
Canonical SMILES CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure features a nickel(II) ion coordinated by two 2-(dimethylamino)phenyl groups and a chloride ion, forming a tridentate pincer configuration. X-ray crystallographic data from analogous nickel complexes (e.g., IXOCON and CERZIJ) reveal Ni–N bond lengths of 1.89–1.92 Å and Ni–Cl distances of 2.21–2.25 Å, consistent with a distorted square-planar geometry . The dimethylamino groups enhance solubility in polar aprotic solvents, such as tetrahydrofuran and dimethylformamide, while the rigid pincer framework stabilizes the nickel center during catalytic cycles.

Table 1: Key Structural Parameters

ParameterValueSource
Ni–N bond length1.90 ± 0.03 Å
Ni–Cl bond length2.23 ± 0.02 Å
N–Ni–N bite angle82.5°
Molecular weight348.49 g/mol

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Exhibits a broad absorption band at 450–470 nm (ε ≈ 1,200 M⁻¹cm⁻¹), attributed to ligand-to-metal charge transfer transitions .

  • NMR Spectroscopy: The dimethylamino protons resonate as a singlet at δ 2.85 ppm in CDCl₃, while aromatic protons appear as multiplet signals between δ 6.8–7.3 ppm .

Synthesis and Purification

Ligand Preparation

The bis[2-(dimethylamino)phenyl]amine ligand is synthesized via Ullmann coupling of 2-bromo-N,N-dimethylaniline with ammonia, followed by purification via recrystallization from ethanol/water (yield: 68–72%) .

Metal Coordination

Nickel coordination is achieved by reacting NiCl₂·6H₂O with the ligand in refluxing methanol under nitrogen. Critical parameters include:

  • Molar ratio: 1:1 (Ni:ligand)

  • Temperature: 65–70°C

  • Reaction time: 12–16 hours .
    The product is isolated as a green crystalline solid (mp: 215–220°C) after column chromatography on silica gel (ethyl acetate/hexane eluent).

Catalytic Applications

Cross-Coupling Reactions

The complex catalyzes Kumada–Corriu–Tamao couplings of non-activated alkyl halides (e.g., 1-bromooctane) with aryl Grignard reagents. Key performance metrics include:

Table 2: Catalytic Efficiency in Kumada Coupling

SubstrateYield (%)TONReference
1-Bromooctane + PhMgBr92850
2-Bromotoluene + MeMgCl88790

Mechanistic studies propose a Ni⁰/Niᴵᴵ redox cycle, where oxidative addition of the alkyl halide precedes transmetalation with the Grignard reagent .

Hydrosilylation of Alkenes

The compound facilitates anti-Markovnikov hydrosilylation of terminal alkenes (e.g., 1-octene) with triethylsilane. Under optimized conditions (0.5 mol% catalyst, 60°C, 6 hours), conversions exceed 95% . Comparative studies highlight its superiority over Pt-based catalysts in sterically hindered systems.

Mechanistic Insights

Redox Activity

Cyclic voltammetry in acetonitrile reveals a quasi-reversible Niᴵᴵ/Niᴵ redox couple at E₁/₂ = −1.05 V vs. Fc⁺/Fc, corroborating the complex’s ability to access multiple oxidation states during catalysis .

Role of Ligand Design

The dimethylamino groups act as electron donors, lowering the activation energy for oxidative addition by 12–15 kJ/mol compared to non-aminated analogs . This electronic modulation is critical for stabilizing high-energy intermediates.

Comparative Analysis with Transition Metal Catalysts

Table 3: Performance Relative to Pd and Pt Complexes

ParameterNi ComplexPd(PPh₃)₄PtCl₂
Cost ($/mol)1202,8004,500
TOF (h⁻¹) in Kumada1,2002,500N/A
Functional group toleranceHighModerateLow

While palladium catalysts exhibit higher turnover frequencies, the nickel complex’s cost-effectiveness and functional group tolerance make it preferable for industrial-scale applications .

Industrial Relevance

Silicone Polymer Production

The complex’s efficacy in hydrosilylation has been leveraged to produce cross-linked silicones for medical devices, achieving batch turnovers exceeding 10,000 in continuous flow reactors .

Pharmaceutical Intermediates

A 2024 pilot study demonstrated its use in synthesizing β-aryl ketones (key intermediates in NSAIDs) with enantiomeric excess >99% via asymmetric cross-coupling .

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